2-(2,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(2,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethylphenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2,4-dimethylphenylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring. The final step involves the oxidation of the imidazole ring to introduce the carbaldehyde group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2,4-Dimethylphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: A similar compound with a benzotriazole ring instead of an imidazole ring.
2-Phenyl-2H-benzotriazole: Another benzotriazole derivative with a phenyl group.
Uniqueness
2-(2,4-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the dimethylphenyl and carbaldehyde groups on the imidazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the carbaldehyde group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)12-13-6-10(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
RJCJQJZGCHNATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(N2)C=O)C |
Origin of Product |
United States |
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